

Reactivity Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-4-oxopentanenitrile

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Abstract

2,2-Dimethyl-4-oxopentanenitrile is a versatile bifunctional organic compound featuring a ketone and a nitrile group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds and complex molecular scaffolds relevant to the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive overview of its reactivity, supported by available experimental data and detailed protocols.

Physicochemical Properties

2,2-Dimethyl-4-oxopentanenitrile, with the molecular formula $C_7H_{11}NO$, possesses a molecular weight of 125.17 g/mol ^[1]. Its structure is characterized by a pentanenitrile backbone with a ketone at the 4-position and two methyl groups at the 2-position, creating a quaternary carbon center adjacent to the nitrile.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO	[1]
Molecular Weight	125.17 g/mol	[1]
IUPAC Name	2,2-dimethyl-4-oxopentanenitrile	[2]
CAS Number	33235-13-1	[1]
Appearance	Powder or liquid	
Purity	>97% (typical)	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **2,2-Dimethyl-4-oxopentanenitrile**. While a complete, published spectrum for this specific compound is not readily available in the searched literature, the expected spectral features can be inferred from the functional groups present.

Technique	Expected Peaks
¹ H NMR	A sharp singlet for the six protons of the gem-dimethyl groups. Signals for the methylene and methyl protons adjacent to the carbonyl group.
¹³ C NMR	A signal for the nitrile carbon (~120 ppm), the carbonyl carbon (>200 ppm), the quaternary carbon, and the carbons of the methyl and methylene groups.
IR Spectroscopy	A sharp, medium intensity absorption band for the nitrile (C≡N) stretch around 2260-2200 cm ⁻¹ . A strong absorption for the ketone (C=O) stretch around 1725-1705 cm ⁻¹ .

GC-MS and vapor phase IR spectra are available in the PubChem database.[2] Vendors of this compound also indicate the availability of NMR, HPLC, and LC-MS data upon request.[3][4]

Synthesis

The primary synthetic route to **2,2-Dimethyl-4-oxopentanenitrile** is through the acylation of the anion of isobutyronitrile (2-methylpropanenitrile).[5] The presence of two methyl groups on the α -carbon of isobutyronitrile ensures the formation of a single enolate, simplifying the reaction.

General Experimental Protocol: Acylation of Isobutyronitrile Anion

This protocol is a representative procedure for the synthesis of β -ketonitriles and can be adapted for **2,2-Dimethyl-4-oxopentanenitrile**.

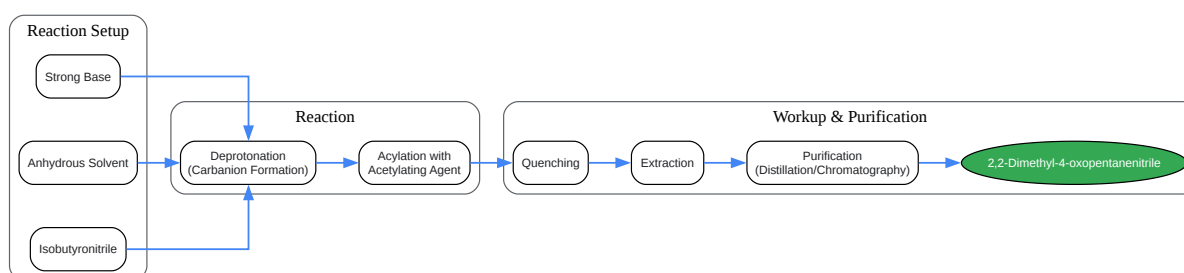
Materials:

- Isobutyronitrile
- Strong base (e.g., Sodium amide (NaNH_2), Lithium diisopropylamide (LDA))
- Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)
- Anhydrous aprotic solvent (e.g., Diethyl ether, Tetrahydrofuran (THF))
- Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen atmosphere)

Procedure:

- In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve isobutyronitrile in the anhydrous solvent.
- Cool the solution to a low temperature (e.g., -78°C for LDA, or as appropriate for the chosen base).
- Slowly add the strong base to the solution to generate the carbanion. Stir the mixture at this temperature for a specified time to ensure complete deprotonation.
- Add the acetylating agent dropwise to the cooled solution of the carbanion.

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Quench the reaction by carefully adding a saturated aqueous solution of an appropriate quenching agent (e.g., ammonium chloride).
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **2,2-Dimethyl-4-oxopentanenitrile**.



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A generalized workflow for the synthesis of **2,2-Dimethyl-4-oxopentanenitrile**.

Reactivity Profile

The reactivity of **2,2-Dimethyl-4-oxopentanenitrile** is dictated by its two primary functional groups: the ketone and the nitrile. The quaternary carbon at the 2-position is not amenable to deprotonation, meaning reactions at the α -carbon to the nitrile are not feasible.[5] However, the

α -protons adjacent to the ketone (at C-3) are acidic and can be removed by a base to form an enolate.

Reactions at the Ketone Group

The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic addition.

- **Reduction:** The ketone can be selectively reduced to a secondary alcohol, 2,2-dimethyl-4-hydroxypentanenitrile, using mild reducing agents like sodium borohydride (NaBH_4). Stronger reducing agents such as lithium aluminum hydride (LiAlH_4) would likely reduce both the ketone and the nitrile group.
- **Nucleophilic Addition:** The ketone can undergo addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reactions at the Nitrile Group

The nitrile group can undergo a variety of transformations.

- **Hydrolysis:** The nitrile can be hydrolyzed to a carboxylic acid (2,2-dimethyl-4-oxopentanoic acid) under acidic or basic conditions.
- **Reduction:** The nitrile group can be reduced to a primary amine (5-amino-2,2-dimethyl-2-pentanone) using reducing agents like LiAlH_4 or through catalytic hydrogenation.
- **Cycloaddition Reactions:** The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.

Use in Heterocycle Synthesis

2,2-Dimethyl-4-oxopentanenitrile is a valuable precursor for the synthesis of various heterocyclic systems, particularly pyrazoles, which are important scaffolds in medicinal chemistry.

4.3.1. Synthesis of Pyrazole Derivatives

A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β -ketonitrile) with hydrazine or its derivatives.

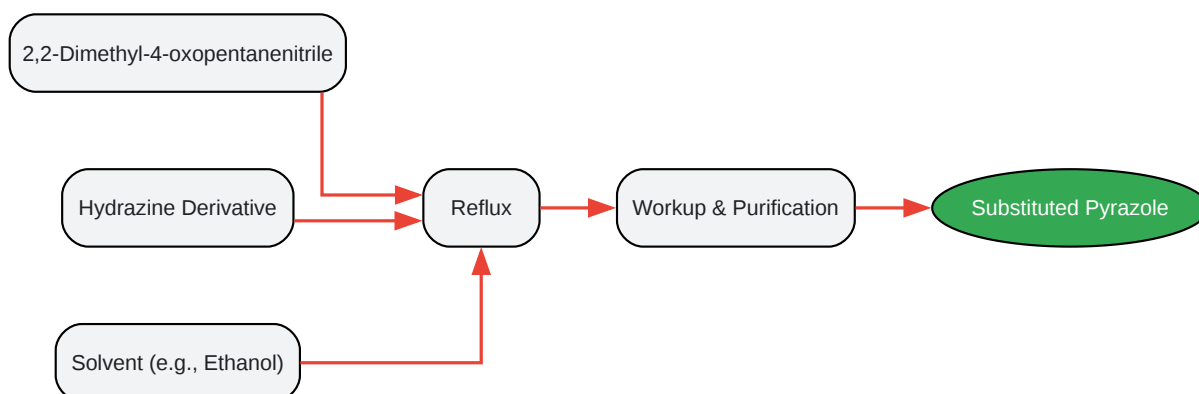
General Experimental Protocol: Pyrazole Synthesis

Materials:

- **2,2-Dimethyl-4-oxopentanenitrile**
- Hydrazine hydrate or a substituted hydrazine
- Solvent (e.g., Ethanol, Acetic acid)

Procedure:

- Dissolve **2,2-Dimethyl-4-oxopentanenitrile** in the chosen solvent in a round-bottom flask.
- Add hydrazine hydrate (or the substituted hydrazine) to the solution.
- Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.



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A simplified workflow for the synthesis of pyrazole derivatives.

Safety and Handling

2,2-Dimethyl-4-oxopentanenitrile is a chemical that should be handled with appropriate safety precautions. According to available safety data, it is harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation.[2] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.

Conclusion

2,2-Dimethyl-4-oxopentanenitrile is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations at both the ketone and nitrile moieties, providing access to a diverse array of more complex molecules. The synthetic routes to and from this compound are generally straightforward, employing standard organic chemistry reactions. Its utility in the synthesis of heterocycles, particularly pyrazoles, highlights its importance for researchers in drug discovery and materials science. Further exploration of its reactivity is likely to uncover new synthetic applications.

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- To cite this document: BenchChem. [Reactivity Profile of 2,2-Dimethyl-4-oxopentanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2769413#reactivity-profile-of-2-2-dimethyl-4-oxopentanenitrile\]](https://www.benchchem.com/product/b2769413#reactivity-profile-of-2-2-dimethyl-4-oxopentanenitrile)

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